An In-depth Technical Guide to N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
An In-depth Technical Guide to N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide, a novel compound with potential applications in medicinal chemistry and materials science. This document details the molecule's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of structurally related thiophene carboxamides. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar compounds.
Introduction
N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a synthetic organic compound featuring a central thiophene-2-carboxamide core. This scaffold is of significant interest in drug discovery, as thiophene derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[1]. The molecule incorporates a 5-chlorothiophene moiety, which can influence its electronic properties and metabolic stability, and an N-(3-acetylphenyl) group that provides a site for further functionalization and can impact receptor binding. The amide linkage is a common feature in many pharmaceuticals, contributing to the structural rigidity and hydrogen bonding capacity of the molecule[2]. This guide aims to provide a detailed technical resource for the scientific community, covering its synthesis, properties, and potential applications.
Physicochemical Properties
Based on available data and computational predictions, the core chemical properties of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide are summarized below. It is important to note that while some properties are predicted, they provide a valuable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 312772-68-2 | [3] |
| Molecular Formula | C13H10ClNO2S | [3] |
| Molecular Weight | 279.74 g/mol | [3] |
| Exact Mass | 279.0120774 u | [3] |
| Predicted Boiling Point | 359.3 ± 37.0 °C | [3] |
| Predicted Density | 1.389 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 11.59 ± 0.70 | [3] |
Synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
The synthesis of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide can be achieved through a robust and well-established chemical transformation: the formation of an amide bond via the reaction of an acyl chloride with a primary amine[4][5][6]. This approach involves two key precursors: 5-chlorothiophene-2-carbonyl chloride and 3-aminoacetophenone.
Retrosynthetic Analysis
The logical disconnection for the target molecule is at the amide bond, leading to the two key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursors
3.2.1. Synthesis of 5-chlorothiophene-2-carbonyl chloride
This acyl chloride can be prepared from 5-chlorothiophene-2-carboxylic acid using a chlorinating agent such as thionyl chloride (SOCl₂)[7].
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Reaction: 5-chlorothiophene-2-carboxylic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane or under neat conditions, to yield the corresponding acyl chloride. The reaction is typically heated to ensure completion, and the byproducts (SO₂ and HCl) are gaseous, which drives the reaction forward.
3.2.2. Synthesis of 3-aminoacetophenone
3-aminoacetophenone is commonly synthesized by the reduction of 3-nitroacetophenone[8][9].
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Reaction: The nitro group of 3-nitroacetophenone is reduced to an amine. A common and effective method is catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere[8]. Alternative methods, such as reduction with iron powder in an acidic medium, are also used but can be less environmentally friendly[9].
Experimental Protocol for N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide
This protocol details the final amide coupling step.
Materials:
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5-chlorothiophene-2-carbonyl chloride
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3-aminoacetophenone
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoacetophenone (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction[6].
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Acyl Chloride Addition: Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled reaction mixture dropwise. The slow addition helps to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and acidic impurities) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Aromatic protons of the thiophene ring will appear as two doublets.
-
Aromatic protons of the phenyl ring will show complex splitting patterns (singlet, doublet, triplet).
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A singlet corresponding to the methyl protons of the acetyl group.
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A broad singlet for the amide N-H proton.
-
-
¹³C NMR:
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Signals for the carbonyl carbons of the amide and the acetyl group.
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Distinct signals for the carbon atoms of the thiophene and phenyl rings.
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A signal for the methyl carbon of the acetyl group.
-
-
IR Spectroscopy:
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A characteristic N-H stretching vibration.
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Two C=O stretching vibrations for the amide and ketone functionalities.
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C-Cl stretching vibration.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl).
-
Potential Biological and Pharmacological Significance
Thiophene-2-carboxamide derivatives are a well-known class of compounds with diverse biological activities[1]. The structural features of N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide suggest several potential areas for pharmacological investigation.
-
Anticancer Activity: Many thiophene carboxamide derivatives have been reported to exhibit significant anticancer activity[10]. The planar aromatic systems in the target molecule could facilitate intercalation with DNA or binding to enzyme active sites.
-
Antibacterial and Antifungal Activity: The thiophene ring is a common pharmacophore in antimicrobial agents. The presence of the chlorine atom can enhance lipophilicity, potentially improving cell membrane penetration[1].
-
Enzyme Inhibition: The amide and acetyl groups can participate in hydrogen bonding and other interactions within the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor. For instance, related sulfonamide derivatives of chlorothiophene are known to inhibit carbonic anhydrase[11].
The acetylphenyl moiety offers a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize for specific biological targets.
Conclusion
N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide is a compound of interest with a straightforward synthetic route. This guide provides a solid foundation for its preparation and characterization. The known biological activities of related thiophene carboxamides suggest that this molecule could be a valuable lead compound in drug discovery programs. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.
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